molecular formula C15H13NO5 B187627 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde CAS No. 331463-81-1

3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde

Cat. No. B187627
M. Wt: 287.27 g/mol
InChI Key: FSRJUMIINZPJJC-UHFFFAOYSA-N
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Description

“3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 331463-81-1. Its molecular weight is 287.27 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde” is 1S/C15H13NO5/c1-20-15-8-11(9-17)6-7-14(15)21-10-12-4-2-3-5-13(12)16(18)19/h2-9H,10H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of 287.27 .

Scientific Research Applications

Regioselective Protection and Synthetic Chemistry

3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde and its derivatives play a significant role in regioselective protection in synthetic chemistry. For instance, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes has been accomplished using various protecting groups, including nitrobenzyl, to achieve yields between 67-75% (Plourde & Spaetzel, 2002).

Oxidation Reactions and Catalysis

Studies have shown that the oxidation of methoxy substituted benzyl phenyl sulfides, which are structurally related to 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde, can be used to distinguish between different types of oxidants. This understanding is crucial for applications in catalysis and organic synthesis (Lai, Lepage, & Lee, 2002).

Photocatalysis in Organic Transformations

The compound has relevance in photocatalytic reactions. For instance, the photocatalytic oxidation of hydroxybenzyl alcohols to their corresponding aldehydes has been investigated, indicating a potential role in environmental and synthetic applications (Marotta et al., 2013).

Formation and Reactivity of Complexes

The compound's derivatives are also investigated for their ability to form complexes. Research on the formation of complexes with elements like copper and their catalytic properties showcases the versatility of these compounds in coordination chemistry (Mistri, Bertolasi, & Manna, 2015).

Antimicrobial and Antioxidant Properties

Some novel derivatives of 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde have shown significant antimicrobial and antioxidant activities. This suggests potential applications in pharmaceuticals and as bioactive compounds (Manap, Yüksek, Ekinci, & Sel, 2022).

properties

IUPAC Name

3-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15-8-11(9-17)6-7-14(15)21-10-12-4-2-3-5-13(12)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRJUMIINZPJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355961
Record name 3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde

CAS RN

331463-81-1
Record name 3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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